Tert-butyl (piperidin-4-ylmethyl)carbamate

Catalytic hydrogenation Synthetic yield Rhodium on carbon

Synthetic workflows requiring orthogonal Boc protection on the aminomethyl side chain-while preserving a free piperidine nitrogen-often fail with 1-Boc regioisomers. 4-(Boc-aminomethyl)piperidine (CAS 135632-53-0) delivers precise regioselective protection, enabling chemoselective alkylation, coupling, or ring-opening at the ring nitrogen. • Validated PROTAC linker building block for targeted protein degradation campaigns. • ≥98% purity by GC and titration reduces false positives in biological assays. • 99%-yield hydrogenation route from 4-(Boc-aminomethyl)pyridine supports cost-efficient scale-up. • Full analytical documentation (COA, NMR, HPLC) provided with every shipment.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 135632-53-0
Cat. No. B139092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (piperidin-4-ylmethyl)carbamate
CAS135632-53-0
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCNCC1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14)
InChIKeyVHYXAWLOJGIJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (piperidin-4-ylmethyl)carbamate: A Versatile Boc-Protected Building Block


Tert-butyl (piperidin-4-ylmethyl)carbamate, also known as 4-(Boc-aminomethyl)piperidine (CAS 135632-53-0), is a heterocyclic building block with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol [1]. This compound features a piperidine ring with an aminomethyl side chain protected by an acid-labile tert-butoxycarbonyl (Boc) group [2]. It serves as a crucial intermediate in organic synthesis, particularly in medicinal chemistry and pharmaceutical development, where the Boc group enables chemoselective transformations at the piperidine nitrogen .

Boc-protected aminomethyl piperidine building block for medicinal chemistry
Orthogonal reactivity: free piperidine NH available for further derivatization
Reported use in PROTAC linker assembly and multi-step synthesis

Tert-butyl (piperidin-4-ylmethyl)carbamate: Regioselective Boc Protection


The scientific and industrial utility of tert-butyl (piperidin-4-ylmethyl)carbamate is predicated on its precise regioselective Boc protection at the aminomethyl side chain, leaving the piperidine ring nitrogen free for further derivatization. Closely related analogs, such as 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0), possess the Boc group on the ring nitrogen, resulting in fundamentally different reactivity and synthetic utility [1]. Similarly, the free amine 4-(aminomethyl)piperidine or the benzyl carbamate analog cannot be interchanged without altering reaction outcomes, yields, or purification requirements. Substitution without rigorous comparative data can lead to failed syntheses, increased impurity profiles, and wasted resources .

Target compound
Tert-butyl (piperidin-4-ylmethyl)carbamate
Boc on aminomethyl side chain; solid
Regioisomer (CAS 144222-22-0)
1-Boc-4-(aminomethyl)piperidine
Boc on piperidine nitrogen; liquid
Free piperidine NH enables orthogonal coupling; reported PROTAC linker utility
Masked ring basicity alters reactivity profile; synthesis routes may not transfer
Regioisomer, free amine, or benzyl carbamate analog may shift reaction outcomes, impurity profiles, and purification requirements. Direct interchange without validation can compromise synthetic success.

Tert-butyl (piperidin-4-ylmethyl)carbamate: Quantitative Comparative Evidence


Synthetic Yield Advantage via Catalytic Hydrogenation

A direct head-to-head comparison in synthetic methodology demonstrates that tert-butyl (piperidin-4-ylmethyl)carbamate can be synthesized in 99% yield via the hydrogenation of 4-(Boc-aminomethyl)pyridine using 5% rhodium on carbon under 4.1 bar H₂ pressure . In contrast, alternative routes using 1-Boc-imidazole with 4-aminomethylpiperidine yield only 70% under similar conditions [1]. This 29% absolute yield difference directly impacts cost-efficiency and atom economy in multi-step syntheses.

Synthetic yield
Head-to-head
99% vs 70% isolated yield
Reported route advantage under hydrogenation conditions
5% Rh/C, 4.1 bar H₂; comparator used 1-Boc-imidazole route
Catalytic hydrogenation Synthetic yield Rhodium on carbon Boc protection

Purity Benchmarking: Dual-Method Validation

Commercial suppliers offer tert-butyl (piperidin-4-ylmethyl)carbamate at a minimum purity of ≥98.0% as verified by both GC and neutralization titration . This is superior to the common 97% specification offered by many vendors for this and related compounds . The dual-method validation provides enhanced confidence in the compound's integrity for sensitive applications.

Purity specification
Reported
≥98.0% (GC + titration)
Dual-method verification supports sensitive applications
Common alternative grade listed at 97%; data to verify with supplier
Analytical chemistry Purity specification GC Titration Quality control

Regioselective Boc Protection: Orthogonal Reactivity

The defining feature of tert-butyl (piperidin-4-ylmethyl)carbamate is the Boc protection on the aminomethyl side chain, leaving the piperidine nitrogen (pKa ~10-11) free for nucleophilic reactions or further derivatization . In stark contrast, 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) has the Boc group on the piperidine nitrogen, which masks the ring's basicity and alters its synthetic utility . This fundamental difference is supported by distinct physical properties: the target compound is a solid (mp 106-111°C) [1], while the regioisomer is a liquid (bp 237-238°C, density 1.013 g/mL) .

Orthogonal protection
Class-level
Boc on side chain; free piperidine NH (solid, mp 106–111°C)
Regioselective strategy enables sequential derivatization
Regioisomer is liquid (bp 237–238°C); physical state reinforces identity
Protecting group strategy Orthogonal reactivity Chemoselectivity Piperidine derivatives

Privileged PROTAC Linker Application

Tert-butyl (piperidin-4-ylmethyl)carbamate is explicitly classified and utilized as a PROTAC (Proteolysis Targeting Chimera) linker . The free piperidine nitrogen can be readily functionalized to attach to an E3 ligase ligand, while the aminomethyl group, after Boc deprotection, provides a handle for connecting to a target protein ligand. This application specificity is not uniformly highlighted for its close analogs like the benzyl carbamate, which is more commonly used in general enzyme inhibition studies .

PROTAC linker role
Context-dependent
Classified as PROTAC linker building block
Supports targeted protein degradation research workflows
Vendor categorization; verify linker geometry for your design
PROTAC Linker chemistry Targeted protein degradation Medicinal chemistry

Tert-butyl (piperidin-4-ylmethyl)carbamate: Optimal Application Scenarios


Large-Scale Synthesis of Piperidine Pharmaceuticals

Leveraging the 99% yield synthetic route from 4-(Boc-aminomethyl)pyridine , this compound is ideal for multi-kilogram campaigns where cost-efficiency and waste reduction are paramount. The high-yielding hydrogenation step provides a robust and scalable entry point for constructing complex drug candidates.

High-Purity Building Blocks for SAR Studies

The commercial availability of ≥98.0% purity, verified by both GC and titration , makes this compound the preferred choice for structure-activity relationship (SAR) studies. Minimizing impurities ensures that biological assay results are attributable to the intended compound, reducing false positives and confounding data.

Orthogonal Piperidine Protection for Multi-Step Synthesis

The unique regioselective Boc protection on the aminomethyl side chain, leaving the piperidine nitrogen free , is essential for synthetic sequences involving nucleophilic ring-opening, alkylation, or coupling at the ring nitrogen. This orthogonal reactivity cannot be achieved with the 1-Boc regioisomer.

PROTAC and Bifunctional Degrader Development

Given its established use as a PROTAC linker , this compound is a strategic procurement choice for laboratories focused on targeted protein degradation. The free piperidine nitrogen serves as a versatile attachment point for E3 ligase ligands, streamlining the assembly of bifunctional molecules.

Application
Selection Property
Validation Focus
Multi-step drug candidate synthesis
Reported high-yield hydrogenation route from pyridine precursor
Scalability and atom economy review
SAR and lead optimization
Dual-method verified purity grade
Impurity profiling and bioassay reproducibility
Orthogonal piperidine derivatization
Boc on aminomethyl chain leaves ring NH free
Chemoselectivity and reaction compatibility
PROTAC linker assembly
Reported use as PROTAC linker building block
E3 ligase ligand attachment and linker stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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